Broad-Spectrum Antifungal Activity: Direct Comparison with 1,6-Dihydroxyphenazine
1,6-Dihydroxy-2-chlorophenazine exhibited broad-spectrum antifungal activity in vitro against dermatophytes and Candida species [1]. In contrast, the co-isolated non-chlorinated analog 1,6-dihydroxyphenazine was identified as a previously reported compound with a different spectrum of activity, lacking the chlorine atom [1].
vs. 4–3011 µg/mL (PCA)
| Evidence Dimension | Antifungal Spectrum |
|---|---|
| Target Compound Data | Broad-spectrum antifungal activity against dermatophytes and Candida |
| Comparator Or Baseline | 1,6-Dihydroxyphenazine (non-chlorinated analog) |
| Quantified Difference | Structural difference (presence of Cl at position 2) confers distinct antifungal profile |
| Conditions | In vitro antifungal susceptibility assays |
Why This Matters
The presence of the chlorine atom is a key differentiator for researchers screening for novel antifungal lead compounds with distinct mechanisms of action.
- [1] Patel M, Hegde V, Horan AC, Gullo VP, Loebenberg D, Marquez JA, Miller GH, Puar MS, Waitz JA. A novel phenazine antifungal antibiotic, 1,6-dihydroxy-2-chlorophenazine. Fermentation, isolation, structure and biological properties. J Antibiot (Tokyo). 1984 Sep;37(9):943-8. View Source
